
Benzyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Benzyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate” is a complex organic molecule. It contains a benzyl group, a chloro group, a borinan group, and a benzoate ester group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of electron density around the oxygen atoms in the dioxaborinan group and the oxygen atom in the benzoate group, which could make these areas more reactive .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzylic position might be susceptible to free radical reactions . The borinan group could potentially undergo protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro group might increase its reactivity, while the dioxaborinan group could potentially make it more stable .Scientific Research Applications
BCB has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. In medicinal chemistry, BCB has been studied for its potential as an inhibitor of enzymes involved in the biosynthesis of cholesterol, such as HMG-CoA reductase and squalene synthase. In biochemistry, BCB has been studied for its potential as a radical scavenger, which can protect cells from oxidative damage. In physiology, BCB has been studied for its potential as a neuroprotective agent, which can protect neurons from damage caused by neurodegenerative diseases.
Mechanism of Action
The mechanism of action of BCB is not fully understood, but it is believed to involve the binding of BCB to the active site of enzymes, such as HMG-CoA reductase and squalene synthase. The binding of BCB to the active site of these enzymes prevents them from catalyzing the reaction and thus inhibits their activity. In addition, BCB has been found to have antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCB have been studied in several animal models. In mice, BCB has been found to reduce cholesterol levels, decrease oxidative stress, and protect neurons from damage caused by neurodegenerative diseases. In rats, BCB has been found to reduce inflammation and improve cognitive function. In humans, BCB has been found to reduce cholesterol levels and improve cardiovascular health.
Advantages and Limitations for Lab Experiments
The main advantage of BCB for lab experiments is its ability to inhibit enzymes involved in the biosynthesis of cholesterol, which can be useful for studying the role of these enzymes in various diseases. In addition, BCB has been found to have antioxidant properties, which can be useful for studying oxidative stress. However, BCB is not soluble in water, which can make it difficult to use in experiments.
Future Directions
The potential applications of BCB are numerous and further research is needed to fully understand its mechanism of action and potential therapeutic uses. Future research should focus on the development of more efficient and specific inhibitors of enzymes involved in the biosynthesis of cholesterol, as well as the development of more potent antioxidant compounds. Additionally, further research should be conducted to determine the effects of BCB on other biochemical pathways, such as those involved in inflammation and cell signaling. Finally, further studies should be conducted to determine the potential therapeutic uses of BCB in humans.
Synthesis Methods
BCB can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and 5,5-dimethyl-1,3,2-dioxaborinan-2-ylbenzoate, which is also known as benzoylboric acid. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically carried out at room temperature and takes approximately one hour to complete. The product of the reaction is a white solid which can be purified by recrystallization.
Safety and Hazards
properties
IUPAC Name |
benzyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BClO4/c1-19(2)12-24-20(25-13-19)16-10-15(8-9-17(16)21)18(22)23-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIOVJHQURFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(=O)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)
![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)



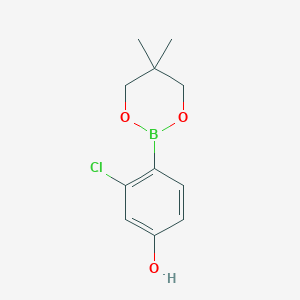
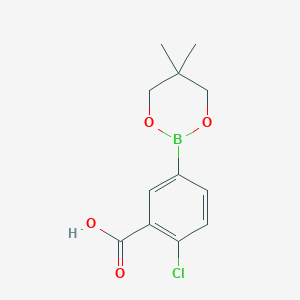
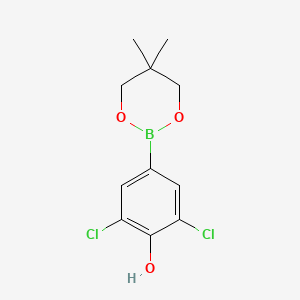
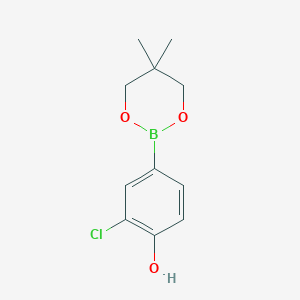
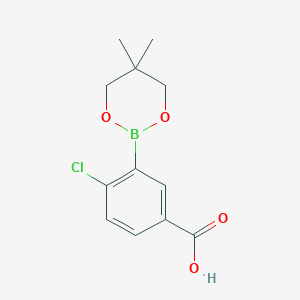
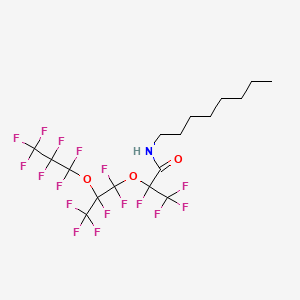

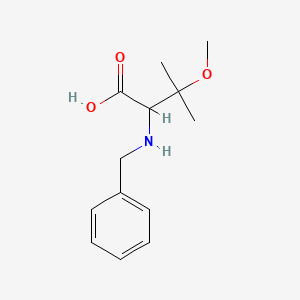
![(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6363154.png)